Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate
Description
Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate is an oxazole-derived heterocyclic compound characterized by an aminomethyl substituent at the 2-position and an ethyl ester group at the 4-position. For instance, describes the synthesis of ethyl 2-(3-hydroxyphenyl)-1,3-oxazole-4-carboxylate (S-20A) via Suzuki-Miyaura coupling between ethyl 2-bromo-1,3-oxazole-4-carboxylate and (3-hydroxyphenyl)boronic acid . Similar methodologies could be adapted for introducing the aminomethyl group.
Oxazole derivatives are pivotal in medicinal chemistry due to their bioisosteric properties and metabolic stability. This compound’s amino group may enhance solubility and serve as a handle for further functionalization in drug discovery, as seen in related compounds targeting enzymes like HSD17B13 .
Properties
IUPAC Name |
ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDPGJHHXXINSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethyl 2-bromoacetate with an aminomethyl-substituted nitrile in the presence of a base can lead to the formation of the desired oxazole ring. The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide, and it is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for precise control over reaction conditions and can handle larger quantities of reactants. Additionally, the use of catalysts to enhance reaction rates and yields is common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The aminomethyl group can form hydrogen bonds or electrostatic interactions with amino acid residues in the enzyme’s active site, while the oxazole ring provides additional binding interactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate (hypothetical data inferred from analogs) with structurally similar oxazole derivatives:
Key Observations:
- Electron-Donating vs.
- Solubility: The polar aminomethyl group may improve aqueous solubility relative to hydrophobic analogs like ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate (CAS 148330-09-0) .
- Reactivity: Bromophenyl and chloromethyl derivatives (e.g., methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate, ) undergo hydrolysis or cross-coupling, whereas the aminomethyl group is prone to acylation or alkylation .
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